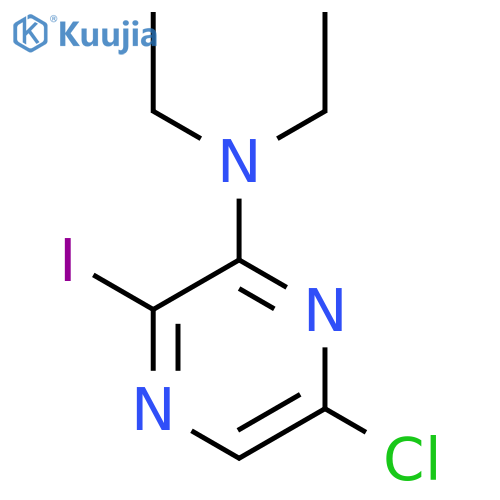Cas no 1430460-72-2 (6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine)

1430460-72-2 structure
商品名:6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine
6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine
- 1430460-72-2
-
- インチ: InChI=1S/C8H11ClIN3/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3
- InChIKey: JLDDCUCIHGTBGF-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)C1=C(I)N=CC(=N1)Cl
計算された属性
- せいみつぶんしりょう: 310.96862g/mol
- どういたいしつりょう: 310.96862g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168418-1g |
6-chloro-N,N-diethyl-3-iodopyrazin-2-amine |
1430460-72-2 | 95% | 1g |
$574 | 2021-08-05 | |
| Chemenu | CM168418-1g |
6-chloro-N,N-diethyl-3-iodopyrazin-2-amine |
1430460-72-2 | 95% | 1g |
$561 | 2023-03-04 | |
| Alichem | A099002193-1g |
6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine |
1430460-72-2 | 95% | 1g |
544.50 USD | 2021-06-01 |
6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine 関連文献
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
1430460-72-2 (6-Chloro-N,N-diethyl-3-iodopyrazin-2-amine) 関連製品
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
